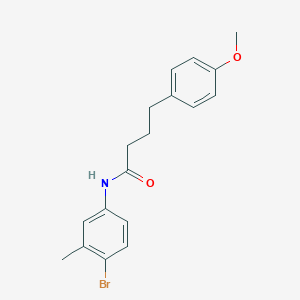
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as DMQH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQH belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. In addition, this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its biological activities are not fully understood. This compound is also cytotoxic at high concentrations, which limits its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide research. One direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. This compound can also be used as a lead compound for the development of new drugs for cancer, viral, and inflammatory diseases. Finally, this compound can be used as a tool for studying various biological processes, such as DNA replication, repair, and inflammation.
Synthesemethoden
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves the condensation of 2,8-dimethyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of this compound is confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N'-(3-hydroxy-4-methoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, such as anticancer, antiviral, antifungal, and antibacterial. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound also exhibits antiviral activity against herpes simplex virus type 1 and 2, and human immunodeficiency virus type 1.
Eigenschaften
Molekularformel |
C20H19N3O3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-12-5-4-6-15-10-16(13(2)22-19(12)15)20(25)23-21-11-14-7-8-18(26-3)17(24)9-14/h4-11,24H,1-3H3,(H,23,25)/b21-11+ |
InChI-Schlüssel |
YWEJTWBMFZIRKZ-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)

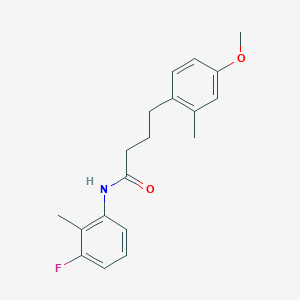

![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
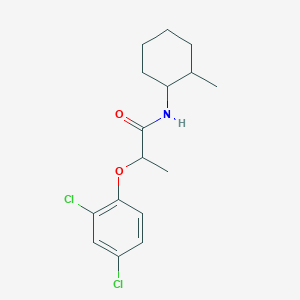
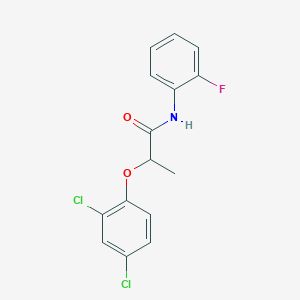

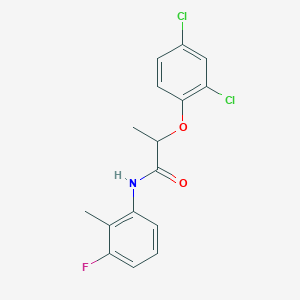
![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
